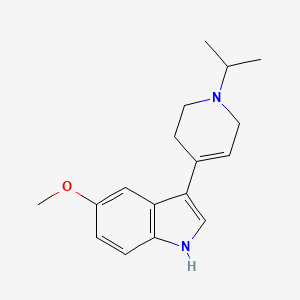
2-Anilino-1-(6-methylnaphthalen-2-yl)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(6-METHYLNAPHTHALEN-2-YL)-2-(PHENYLAMINO)ETHANONE is an organic compound that belongs to the class of aromatic ketones It features a naphthalene ring substituted with a methyl group at the 6-position and a phenylamino group at the 2-position of the ethanone chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-METHYLNAPHTHALEN-2-YL)-2-(PHENYLAMINO)ETHANONE typically involves the following steps:
Starting Materials: The synthesis begins with 6-methylnaphthalene and phenylamine.
Friedel-Crafts Acylation: The first step involves the acylation of 6-methylnaphthalene using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to form 6-methylnaphthalen-2-yl ethanone.
Amination: The second step involves the reaction of 6-methylnaphthalen-2-yl ethanone with phenylamine under acidic conditions to form the final product, 1-(6-METHYLNAPHTHALEN-2-YL)-2-(PHENYLAMINO)ETHANONE.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
1-(6-METHYLNAPHTHALEN-2-YL)-2-(PHENYLAMINO)ETHANONE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.
Major Products
Oxidation: Oxidized derivatives such as quinones.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
1-(6-METHYLNAPHTHALEN-2-YL)-2-(PHENYLAMINO)ETHANONE has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-(6-METHYLNAPHTHALEN-2-YL)-2-(PHENYLAMINO)ETHANONE involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may interact with enzymes or receptors to exert its effects. The exact mechanism would depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(NAPHTHALEN-2-YL)-2-(PHENYLAMINO)ETHANONE: Lacks the methyl group at the 6-position.
1-(6-METHYLNAPHTHALEN-2-YL)-2-(METHYLAMINO)ETHANONE: Has a methylamino group instead of a phenylamino group.
Uniqueness
1-(6-METHYLNAPHTHALEN-2-YL)-2-(PHENYLAMINO)ETHANONE is unique due to the presence of both the methyl group on the naphthalene ring and the phenylamino group on the ethanone chain
Eigenschaften
CAS-Nummer |
62244-87-5 |
|---|---|
Molekularformel |
C19H17NO |
Molekulargewicht |
275.3 g/mol |
IUPAC-Name |
2-anilino-1-(6-methylnaphthalen-2-yl)ethanone |
InChI |
InChI=1S/C19H17NO/c1-14-7-8-16-12-17(10-9-15(16)11-14)19(21)13-20-18-5-3-2-4-6-18/h2-12,20H,13H2,1H3 |
InChI-Schlüssel |
JWJYQFOLTDLBKG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C1)C=C(C=C2)C(=O)CNC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


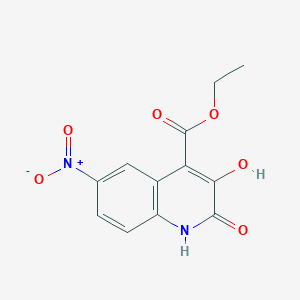
![Benzyl 7-hydroxy-5,6-dihydroimidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B11845560.png)
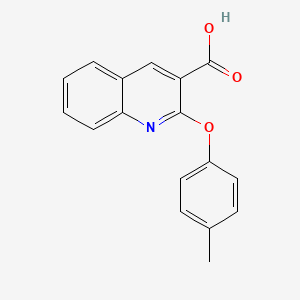
![6,6'-Dimethoxy-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]](/img/structure/B11845583.png)
![2',4'-Dichloro-5'H-spiro[cyclohexane-1,6'-thieno[2,3-D]pyrimidine]](/img/structure/B11845588.png)
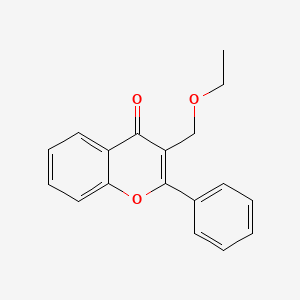


![N,N-Dimethyl-4-[2-(naphthalen-2-yl)ethenyl]aniline](/img/structure/B11845610.png)
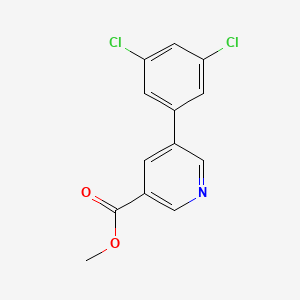


![(1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)methanamine](/img/structure/B11845634.png)
